molecular formula C10H12N4S B385989 3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine CAS No. 90871-40-2

3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine

Cat. No.: B385989
CAS No.: 90871-40-2
M. Wt: 220.3g/mol
InChI Key: DKIWOMYRUZFBCU-UHFFFAOYSA-N
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Description

3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a benzylsulfanyl group attached to the triazole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine typically involves the reaction of 4-amino-5-methyl-1,2,4-triazole-3-thiol with benzyl bromide in the presence of a base such as potassium carbonate in ethanol. The reaction proceeds under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the parent triazole.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-amino-5-methyl-1,2,4-triazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylsulfanyl)-1H-1,2,4-triazole
  • 5-methyl-4H-1,2,4-triazol-4-amine
  • 4-amino-5-methyl-1,2,4-triazole-3-thiol

Uniqueness

3-Benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine is unique due to the presence of both the benzylsulfanyl group and the methyl group on the triazole ring. This combination can lead to distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

90871-40-2

Molecular Formula

C10H12N4S

Molecular Weight

220.3g/mol

IUPAC Name

3-benzylsulfanyl-5-methyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C10H12N4S/c1-8-12-13-10(14(8)11)15-7-9-5-3-2-4-6-9/h2-6H,7,11H2,1H3

InChI Key

DKIWOMYRUZFBCU-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1N)SCC2=CC=CC=C2

Canonical SMILES

CC1=NN=C(N1N)SCC2=CC=CC=C2

Origin of Product

United States

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